molecular formula C15H16ClFN2O B1527533 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride CAS No. 1236261-36-1

2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride

Cat. No. B1527533
CAS RN: 1236261-36-1
M. Wt: 294.75 g/mol
InChI Key: BPRSUGMPAWFCES-UHFFFAOYSA-N
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Description

2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride (2-ANF-3-PHP-HCl) is a novel compound with potential applications in scientific research. It is a small molecule with a molecular weight of 325.8 g/mol and a melting point of 126-127 °C. Its structure consists of an amide group, an aromatic ring, and a phenyl group. It is synthesized from readily available starting materials and can be used for a variety of applications.

Scientific Research Applications

Anticancer Drug Discovery

The 2-aminothiazole scaffold, which is structurally similar to 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride , has shown promise in anticancer drug discovery. It’s a part of clinically applied anticancer drugs like dasatinib and alpelisib. Research indicates that derivatives of 2-aminothiazole have potent and selective inhibitory activity against a wide range of human cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . This suggests that 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride could be modified to enhance its anticancer properties.

Antimicrobial Activity

Compounds with the 2-aminothiazole nucleus have been documented to possess antimicrobial properties. Given the structural similarity, 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride could be explored for its efficacy against various microbial pathogens, potentially leading to new antimicrobial agents .

Antiviral Agents

The 2-aminothiazole derivatives are known to exhibit antiviral activities. This opens up research avenues for 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride to be studied as a potential antiviral agent, especially in the context of emerging viral infections .

Anticonvulsant Properties

Research has shown that certain 2-aminothiazole analogs have anticonvulsant effects. This suggests that 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride could be a candidate for the development of new anticonvulsant medications .

Antidiabetic Applications

The 2-aminothiazole scaffold is also associated with antidiabetic activity. This implies that 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride might be useful in creating novel treatments for diabetes .

Antihypertensive Effects

Some 2-aminothiazole derivatives have been found to have antihypertensive properties. Therefore, 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride could potentially be used in the development of new antihypertensive drugs .

Anti-inflammatory Activity

Lastly, the 2-aminothiazole nucleus has been associated with anti-inflammatory activities. This suggests that 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride could be researched for its potential use in anti-inflammatory medications .

properties

IUPAC Name

2-amino-N-(4-fluorophenyl)-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O.ClH/c16-12-6-8-13(9-7-12)18-15(19)14(17)10-11-4-2-1-3-5-11;/h1-9,14H,10,17H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRSUGMPAWFCES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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